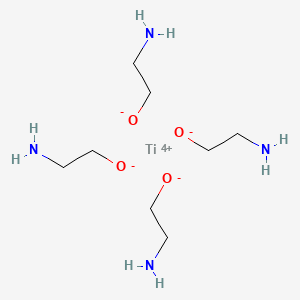
Titanium(4+) 2-aminoethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(4+) 2-aminoethanolate is a titanium alkoxide derivative where titanium is coordinated with 2-aminoethanol ligands This compound is known for its chelating properties, where the 2-aminoethanol acts as a bidentate ligand, forming a stable complex with titanium
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium(4+) 2-aminoethanolate can be synthesized by reacting titanium alkoxides with 2-aminoethanol. The reaction typically involves the following steps:
Preparation of Titanium Alkoxide: Titanium tetrachloride is reacted with an alcohol (e.g., isopropanol) to form titanium alkoxide.
Reaction with 2-Aminoethanol: The titanium alkoxide is then reacted with 2-aminoethanol under controlled conditions to form the desired this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Titanium Alkoxide: Large quantities of titanium tetrachloride are reacted with alcohol in industrial reactors.
Continuous Reaction with 2-Aminoethanol: The titanium alkoxide is continuously fed into a reactor containing 2-aminoethanol, and the reaction is monitored to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
Titanium(4+) 2-aminoethanolate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and 2-aminoethanol.
Substitution: Ligands can be substituted with other chelating agents or alcohols.
Coordination: Forms complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Other alcohols or chelating agents in organic solvents.
Biological Activity
Titanium(4+) 2-aminoethanolate, an organometallic compound with the formula C8H24N4O4Ti and a molecular weight of approximately 228.11 g/mol, has garnered attention for its diverse biological activities. This compound is characterized by its coordination of titanium to two aminoethanol ligands, making it a member of the titanium alkoxide family. The following sections will explore its biological activity, including antimicrobial properties, interactions with biomolecules, and potential applications in drug delivery systems.
Chemical Structure and Properties
The structural uniqueness of this compound arises from its dual coordination through both alkoxide and amino groups. This enhances its reactivity and potential interactions within biological systems. The compound can be synthesized through various methods, including sol-gel processes, which allow for control over its chemical properties .
Comparison with Related Compounds
| Compound | Structure Type | Unique Features |
|---|---|---|
| Titanium(4+) ethanolate | Alkoxide | Commonly used in sol-gel chemistry |
| Titanium(4+) isopropoxide | Alkoxide | More sterically hindered than aminoethanolate |
| Zirconium(4+) 2-aminoethanolate | Alkoxide | Similar aminoalcohol ligand but with zirconium |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that titanium compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for use in antimicrobial coatings and treatments. The compound's ability to form stable complexes with biomolecules may enhance its bioavailability and efficacy in biological environments.
Interaction with Biomolecules
This compound has been shown to interact effectively with proteins and nucleic acids. This interaction is critical for understanding its mechanism of action within biological systems. Studies focusing on binding affinities reveal that the aminoethanol moiety may facilitate these interactions, potentially leading to applications in drug delivery systems .
Case Studies and Research Findings
- In vitro Studies : In vitro evaluations have demonstrated that this compound can induce cellular responses similar to those observed with traditional chemotherapeutic agents. For instance, it has been tested against various cancer cell lines, revealing selective cytotoxicity that warrants further investigation into its mechanisms of action .
- Drug Delivery Systems : The compound's ability to form stable complexes with biomolecules makes it a promising candidate for drug delivery applications. Research highlights its potential to enhance the solubility and stability of therapeutic agents, thereby improving their bioavailability .
- Comparative Efficacy : In comparative studies with other titanium alkoxides, this compound has shown superior reactivity and biological activity due to its unique structural features .
Properties
CAS No. |
39825-72-4 |
|---|---|
Molecular Formula |
C8H24N4O4Ti |
Molecular Weight |
288.17 g/mol |
IUPAC Name |
2-aminoethanolate;titanium(4+) |
InChI |
InChI=1S/4C2H6NO.Ti/c4*3-1-2-4;/h4*1-3H2;/q4*-1;+4 |
InChI Key |
MNWXPTQHWVTCKD-UHFFFAOYSA-N |
Canonical SMILES |
C(C[O-])N.C(C[O-])N.C(C[O-])N.C(C[O-])N.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















